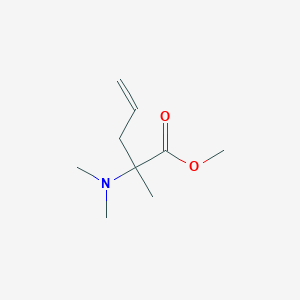

Methyl 2-(dimethylamino)-2-methylpent-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. Another example is the polymerization of DMAEMA by CuBr/HMTETA-mediated ATRP in acetone at 30 °C, using ethyl-bromoisobutyrate (EBiB) as an initiator .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. Another example is the copolymer compositions determined by elemental analysis and HNMR spectroscopy .Aplicaciones Científicas De Investigación

Membrane Fabrication

Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, known as Rhodiasolv® PolarClean, has been utilized as a green solvent in the preparation of poly(vinylidene fluoride) (PVDF) hollow fiber membranes. This application demonstrates the solvent's role in inducing porous structures and the formation of β-polymorphs in membranes, leading to enhanced water permeability. The study highlights the importance of PolarClean in membrane technology, specifically in developing microporous structures for filtration applications (Naser Tavajohi Hassankiadeh et al., 2015).

Antimicrobial Activity

In the realm of pharmaceutical chemistry, derivatives of Methyl 2-(dimethylamino)-2-methylpent-4-enoate have been synthesized and evaluated for their antimicrobial properties. Specifically, compounds synthesized from the starting material demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. This research opens pathways for the development of new antimicrobial agents leveraging the chemical framework of this compound (M. Ghorab et al., 2017).

Organic Synthesis

In organic synthesis, this compound has been used as a precursor in various synthetic routes. One notable application is in the synthesis of novel 3-oxopiperidin-2-ones, which are synthesized from alkylamino-substituted 2-alkoxy-2-pentenoates. This demonstrates the compound's utility in facilitating cyclization reactions, a key step in the production of complex organic molecules (Y. Dejaegher et al., 2008).

Catalysis

The compound has also found application in catalysis, particularly in lactonization reactions. The catalytic action of related compounds, such as 4-(dimethylamino)pyridine, in lactonizing 4-hydroxy-2-methylenebutanoate esters to 2-methylene-γ-butyrolactones underlines the potential of this compound derivatives in facilitating organic transformations under mild conditions (D. Nicponski, 2014).

Propiedades

IUPAC Name |

methyl 2-(dimethylamino)-2-methylpent-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6-7-9(2,10(3)4)8(11)12-5/h6H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPSUZYIVYIEIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2971527.png)

![7-((2E)but-2-enyl)-1-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2971531.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2971533.png)

![tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2971535.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2971536.png)

![N4-(2,5-dimethoxyphenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B2971544.png)